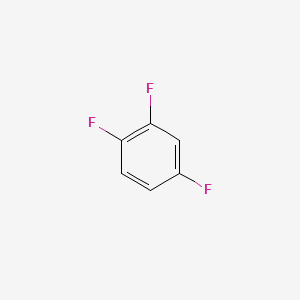

1,2,4-Trifluorobenzene

Descripción general

Descripción

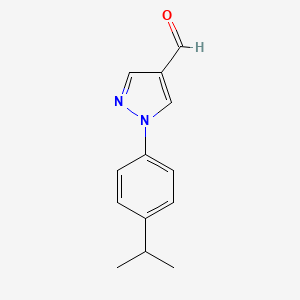

1,2,4-Trifluorobenzene is a chemical compound with the molecular formula C6H3F3 and a molecular weight of 132.08g/mol . It is a colorless and transparent liquid .

Synthesis Analysis

1,2,4-Trifluorobenzene can be synthesized from 2,4-difluoroaniline, a relatively inexpensive and commercially available starting material . The synthesis starts with the nitration of 1,4-difluorobenzene, followed by reduction, diazotization in the presence of tetrafluoroboric acid, and thermal decomposition of the resulting salt at 150°C . Another synthesis method involves reacting 2,4-dichlorofluorobenzene with a bromination reagent under the catalysis of Lewis acid to generate 2,4-dichloro-5-fluorobromobenzene, which is then subjected to fluorination reaction .Molecular Structure Analysis

The molecular structure of 1,2,4-Trifluorobenzene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-Trifluorobenzene are complex and can be influenced by various factors . For example, the reaction of 1,2,4-Trifluorobenzene with Cr+ forms a complex with a reaction enthalpy of 125 kJ/mol .Physical And Chemical Properties Analysis

1,2,4-Trifluorobenzene has a boiling point of 88°C at 760 mmHg and a density of 1.264 g/cm3 . The flash point is 40°F .Aplicaciones Científicas De Investigación

Chemical Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

1,2,4-Trifluorobenzene has been used in the application of low field nuclear magnetic resonance in the strong heteronuclear J-coupling regime . This spectral regime may be used for detailed spectroscopic analysis of small molecules . The results indicate that common NMR observables, including Larmor frequency, heteronuclear and homonuclear J-couplings, relative signs of the J-coupling, chemical shift, and relaxation, are all measurable and are differentiable between molecules at low magnetic fields .

Investigation of Chemical Structural Changes

The JCS response to systematic chemical structural changes has been investigated using 1,2,4-Trifluorobenzene . The results, corroborated by ab initio calculations, provide new insights into the impact of chemical structure and their corresponding spin systems on JCS .

Infrared Absorption Spectrum Analysis

The infrared absorption spectrum of liquid 1,2,4-Trifluorobenzene has been investigated using LiF, NaCl, KBr, and KRS-5 prisms . This provides valuable information about the vibrational modes of the molecule, which can be used to understand its physical and chemical properties.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,2,4-Trifluorobenzene is a chemical compound with the formula C6H3F3. It is primarily used in the chemical industry as a building block for more complex compounds

Mode of Action

The mode of action of 1,2,4-Trifluorobenzene largely depends on the specific chemical reaction it is involved in. As a building block in organic synthesis, it can participate in various types of reactions, including nucleophilic substitution, electrophilic substitution, and others .

Biochemical Pathways

It is known that the compound can be synthesized from 2,4,5-trifluorobenzoic acid

Pharmacokinetics

It is known that the compound has a boiling point of 88 °c and a density of 1264 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a chemical compound used in organic synthesis, its effects are likely to be highly context-dependent and vary based on the specific reaction it is involved in .

Propiedades

IUPAC Name |

1,2,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBWOGPSYUIOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190140 | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trifluorobenzene | |

CAS RN |

367-23-7 | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW4HNQ0L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 1,2,4-trifluorobenzene?

A1: 1,2,4-Trifluorobenzene (C6H3F3) is a benzene derivative with three fluorine atoms substituted at the 1, 2, and 4 positions of the ring. Its molecular weight is 132.08 g/mol. Spectroscopic data reveals key structural information:

- Microwave Spectroscopy: Provides precise structural parameters like bond lengths and angles. [, ]

- NMR Spectroscopy: Analysis of 1H and 19F NMR spectra reveals details about the electronic environment and interactions between the nuclei. [, , , ]

- UV-Vis Spectroscopy: Provides information about the electronic transitions and excited states of the molecule. []

Q2: How does the presence of fluorine atoms influence the dipole moment of 1,2,4-trifluorobenzene?

A2: The fluorine atoms, being highly electronegative, contribute significantly to the overall dipole moment of the molecule. Studies using the rotational Stark effect determined the dipole moment components to be μa = 0.884(10) D and μb = 1.088(4) D. [] This information is crucial for understanding the molecule's interactions with other polar molecules and its behavior in electric fields.

Q3: How does 1,2,4-trifluorobenzene behave under UV irradiation?

A3: Upon UV irradiation, 1,2,4-trifluorobenzene undergoes photoisomerization, primarily through a singlet excited state mechanism. This leads to the formation of trifluorinated "Dewar benzenes," a fascinating class of highly strained isomers. []

Q4: Can you elaborate on the photodissociation dynamics of 1,2,4-trifluorobenzene at 193 nm?

A4: Photodissociation of 1,2,4-trifluorobenzene at 193 nm predominantly results in HF elimination. This process is thought to occur on the ground electronic state potential energy surface. Additionally, a minor channel involving hydrogen elimination to form C6H2F3 is also observed. []

Q5: Is 1,2,4-trifluorobenzene used as a starting material for any pharmaceutical syntheses?

A5: Yes, 1,2,4-trifluorobenzene serves as a key starting material in the synthesis of sitagliptin phosphate, a medication used in the treatment of type 2 diabetes. The synthesis typically involves Friedel-Crafts acylation, hydrolysis, chlorination, and hydrogenolysis steps. []

Q6: How does 1,2,4-trifluorobenzene react in palladium-catalyzed direct arylation reactions?

A6: In palladium-catalyzed direct arylation, 1,2,4-trifluorobenzene exhibits regioselective reactivity. The C-H bond at the 3-position undergoes preferential arylation, allowing for the controlled synthesis of diversely substituted derivatives. []

Q7: What is the significance of studying the rotational Zeeman effect in 1,2,4-trifluorobenzene?

A7: Investigating the rotational Zeeman effect provides insights into the magnetic properties of 1,2,4-trifluorobenzene. By studying its behavior in magnetic fields, researchers can determine molecular g-values and magnetic susceptibility anisotropies, shedding light on the electronic structure and bonding within the molecule. []

Q8: How do computational chemistry methods contribute to understanding 1,2,4-trifluorobenzene?

A8: Computational methods, such as density functional theory (DFT), have been instrumental in studying various aspects of 1,2,4-trifluorobenzene, including:

- C-F Activation: DFT calculations help elucidate the mechanisms and selectivity of C-F bond activation reactions involving 1,2,4-trifluorobenzene and transition metal complexes. []

- Electron Affinity: Calculations help determine the electron affinities of fluorophenyl radicals derived from 1,2,4-trifluorobenzene, providing valuable information about their stability and reactivity. []

Q9: Are there any environmental concerns associated with 1,2,4-trifluorobenzene?

A9: While 1,2,4-trifluorobenzene itself has not been extensively studied for its environmental impact, research suggests that it can induce the expression of toluene dioxygenase in certain bacteria. This enzyme plays a role in the degradation of aromatic compounds, indicating a potential pathway for its biodegradation. []

Q10: What are the applications of 1,2,4-trifluorobenzene in material science?

A10: 1,2,4-Trifluorobenzene serves as a precursor for generating plasma-polymerized thin films. These films, typically deposited using pulsed plasma polymerization techniques, exhibit interesting properties depending on the deposition conditions and find applications in various fields. []

Q11: How does 1,2,4-trifluorobenzene interact with biological systems, particularly voltage-gated sodium channels?

A11: Research shows that 1,2,4-trifluorobenzene, like other aromatic anesthetics, can inhibit voltage-gated sodium channels. This inhibition, albeit less pronounced compared to other fluorinated benzenes, is thought to be correlated with its lipid solubility, molecular volume, and cation-π interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)

![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)